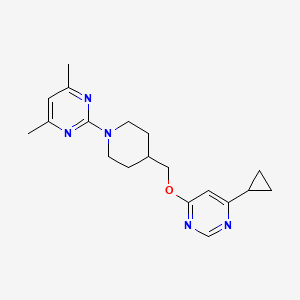

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine

Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic compound belonging to the class of piperidine-containing pyrimidines. This compound is characterized by its unique molecular structure, featuring both cyclopropyl and dimethyl substituents on the pyrimidine ring, coupled with an oxy-methyl linkage to the piperidine ring.

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-13-9-14(2)23-19(22-13)24-7-5-15(6-8-24)11-25-18-10-17(16-3-4-16)20-12-21-18/h9-10,12,15-16H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXWUQUNGQPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine typically involves a multi-step process:

Pyrimidine Formation: Begin with the cyclopropylpyrimidine core, synthesized via a cyclization reaction of appropriate precursors.

Piperidine Attachment: Introduce the piperidine moiety through nucleophilic substitution reactions, often under reflux conditions with suitable solvents.

Oxymethyl Linkage: Achieve the oxymethyl connection using a coupling reagent, ensuring an anhydrous environment to prevent hydrolysis.

Dimethyl Substitution: Perform methylation of the pyrimidine ring at specific positions to introduce the dimethyl groups.

Industrial Production Methods

For large-scale production, optimizing reaction conditions is crucial:

Use of continuous flow reactors to enhance reaction efficiency and yield.

Implementation of catalytic methods to minimize by-product formation.

Utilization of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine undergoes various chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate, resulting in hydroxylated products.

Reduction: Reductive conditions with hydrogen or metal hydrides can yield reduced derivatives of the compound.

Substitution: Halogenated derivatives can be obtained through halogenation reactions using reagents such as N-bromosuccinimide.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, chromic acid.

Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium catalyst.

Substitution Reagents: N-bromosuccinimide, thionyl chloride.

Major Products

The major products of these reactions depend on the reaction type:

Hydroxylated derivatives from oxidation.

Reduced forms with altered hydrogen content.

Halogenated pyrimidines from substitution.

Scientific Research Applications

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine has wide-ranging applications:

Chemistry: Serves as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its pharmacological properties, particularly in targeting specific cellular receptors.

Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it might inhibit a particular enzyme by mimicking the enzyme's natural substrate, thereby blocking its activity. The cyclopropyl and dimethyl groups contribute to the compound’s specificity and binding affinity, enhancing its effectiveness.

Comparison with Similar Compounds

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique structural features and reactivity:

Unique Aspects: The presence of both a cyclopropyl and a piperidine moiety linked via an oxymethyl group distinguishes it from other pyrimidines.

Similar Compounds: Other pyrimidine derivatives with modifications at different positions, such as 4,6-dimethyl-2-(piperidin-1-yl)pyrimidine, offer less steric hindrance or different electronic properties.

Biological Activity

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Structural Overview

The compound features a complex structure with multiple functional groups:

- Pyrimidine Ring : Central to the compound's reactivity and biological interactions.

- Cyclopropyl Group : Contributes to the compound's steric and electronic properties.

- Piperidine Moiety : Enhances solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropylpyrimidine Core : Achieved through cyclization reactions.

- Piperidine Attachment : Introduced via nucleophilic substitution reactions.

- Oxymethyl Linkage : Formed using coupling reagents under anhydrous conditions.

- Dimethyl Substitution : Methylation at specific positions on the pyrimidine ring.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The compound may interact with neurological pathways, potentially offering protective effects against neurodegenerative diseases. Research suggests that similar piperidine-containing compounds can modulate neurotransmitter systems, which is crucial in conditions like Alzheimer's disease .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. For example, it may inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory disorders. Inhibitors of MPO have shown promise in preclinical studies for treating autoimmune diseases.

The biological activity of this compound is likely mediated through:

- Binding to Receptors : The structural features allow it to fit into specific binding sites on enzymes or receptors.

- Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling, it can alter cellular responses.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Similar piperidine and pyrimidine structures | Anticancer |

| 4-Cyclopropyl-6-(1-(2-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Different pyrazine substitution | Neuroprotective |

| 4-Cyclopropyl-6-(1-(4-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Distinct pyrazine substitutions | Enzyme inhibition |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antitumor Efficacy : A study demonstrated that a related pyrimidine derivative significantly reduced tumor size in xenograft models.

- Neuroprotection in Animal Models : Research indicated that a piperidine derivative improved cognitive function in mice subjected to neurotoxic agents .

- MPO Inhibition : A preclinical trial showed that a similar compound effectively inhibited MPO activity in inflammatory models, suggesting potential therapeutic applications.

Q & A

Q. Example Workflow :

Hypothesis : Discrepancies in IC₅₀ values may arise from differential membrane permeability.

Testing : Compare activity in cell-free vs. cell-based assays; apply permeability enhancers (e.g., cyclodextrins) .

Advanced: What computational strategies are effective for predicting the compound’s metabolic stability or off-target interactions?

Methodological Answer:

- In Silico Tools :

- Validation :

- Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.